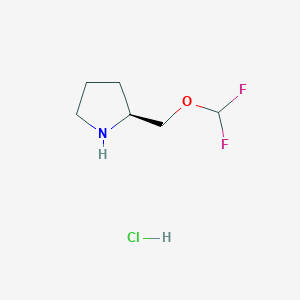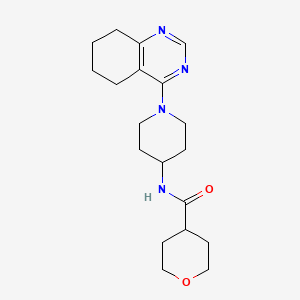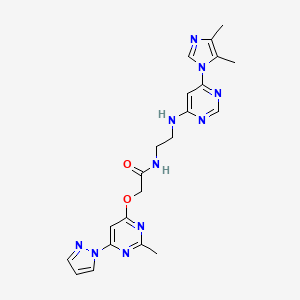![molecular formula C16H13NO4 B2807824 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol CAS No. 879768-17-9](/img/structure/B2807824.png)
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol, also known as MIBD, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, particularly in the areas of cancer treatment and neuroprotection.
Wissenschaftliche Forschungsanwendungen
Molecular Aggregation and Spectroscopic Studies
4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol and similar compounds have been studied for their molecular aggregation properties in various solvents. For instance, Matwijczuk et al. (2016) investigated the spectroscopic behavior of similar compounds in organic solvents, revealing insights into their fluorescence emission spectra and the impact of molecular aggregation processes induced by alkyl substituent structures (Matwijczuk et al., 2016).
Synthesis and Structural Analysis
Research focused on the synthesis and structural analysis of similar isoxazole derivatives has been conducted. Long et al. (2019) synthesized and characterized an isoxazole derivative using spectroscopy and X-ray diffraction, offering insights into the molecular structure of such compounds (Long et al., 2019).
Biological Activities and Antiproliferative Properties
Isoxazole derivatives have been explored for their potential biological activities, including antibacterial and antiproliferative effects. For instance, Juneja et al. (2013) reported on the synthesis and antibacterial screening of novel bis-isoxazolyl/pyrazolyl-1,3-diols, providing insights into their structure-activity relationships (Juneja et al., 2013). Additionally, Karpińka et al. (2011) developed new 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their cytotoxic activity against human cancer cell lines (Karpińka et al., 2011).
Chemical Properties and Reactions
The chemical properties and reactions of similar compounds have been a subject of study. For example, Nishio (1993) explored the conversion of alcohols into thiols using a one-pot reaction involving a related compound, providing a method for synthesis and isolation of thiols (Nishio, 1993).
Corrosion Inhibition Performance
Yadav et al. (2013) investigated benzimidazole derivatives, including 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol, for their corrosion inhibition performance on mild steel in HCl solution, highlighting their effectiveness and mechanism of action (Yadav et al., 2013).
Wirkmechanismus
Target of Action
The primary target of the compound 4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol is the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, a critical multi-enzyme complex involved in the metabolic pathway that links glycolysis to the tricarboxylic acid cycle and lipid synthesis.
Mode of Action
It is known to interact with its target enzyme, potentially altering its activity . The specific nature of this interaction and the resulting changes in enzyme activity are areas of ongoing research.
Biochemical Pathways
The compound’s interaction with the Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial affects the regulation of the pyruvate dehydrogenase complex . This complex is involved in the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key input for the tricarboxylic acid cycle. By influencing this complex, the compound can potentially affect energy metabolism within cells.
Result of Action
Given its target, it is likely that the compound influences energy metabolism within cells by affecting the activity of the pyruvate dehydrogenase complex .
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-5-2-10(3-6-12)14-9-17-21-16(14)13-7-4-11(18)8-15(13)19/h2-9,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPHLVGHWHKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2807743.png)
![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)

![3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B2807751.png)
![2-Amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2807752.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2807755.png)
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2807756.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)

